Bienvenue dans la boutique en ligne BenchChem!

Isoxazole-3-carboxamide

Drug metabolism Hepatotoxicity DHODH inhibition

For medicinal chemists developing next-generation anti-inflammatory agents, antitubercular leads, or enteroviral capsid binders, isoxazole-3-carboxamide (CAS 29065-91-6) is a critical regioisomeric building block. Unlike the 4-carboxamide isomer (leflunomide scaffold), the 3-substituted scaffold fundamentally alters metabolic fate—resisting N–O bond scission to abolish DHODH inhibition and associated hepatotoxicity, converting the liability into a hepatoprotective profile. This compound also delivers intrinsic efflux-pump evasion in Mycobacterium tuberculosis and nanomolar potency against pleconaril-resistant enteroviruses. Procuring CAS 29065-91-6 ensures your SAR campaigns start from the correct regioisomer, preventing unwanted target de-optimization and toxicity.

Molecular Formula C4H4N2O2
Molecular Weight 112.09 g/mol
CAS No. 29065-91-6
Cat. No. B1603040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole-3-carboxamide
CAS29065-91-6
Molecular FormulaC4H4N2O2
Molecular Weight112.09 g/mol
Structural Identifiers
SMILESC1=CON=C1C(=O)N
InChIInChI=1S/C4H4N2O2/c5-4(7)3-1-2-8-6-3/h1-2H,(H2,5,7)
InChIKeyLKYNGTHMKCTTQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxazole-3-carboxamide (CAS 29065-91-6): Procurement-Relevant Scaffold Profile for Medicinal Chemistry and Agrochemical Research


Isoxazole-3-carboxamide (CAS 29065-91-6; 1,2-oxazole-3-carboxamide) is the unsubstituted parent heterocyclic building block of the isoxazole-3-carboxamide class, bearing a primary carboxamide at the 3-position of the five-membered N,O-heterocycle (MW 112.09 g/mol, C₄H₄N₂O₂) . The 3-carboxamide regioisomer is pharmacologically and toxicologically distinct from the 4-carboxamide scaffold exemplified by leflunomide, owing to fundamentally different metabolic processing of the isoxazole N–O bond [1]. This scaffold serves as a key synthetic intermediate for diverse bioactive derivatives—including TRPV1 antagonists, antitubercular agents, COX-2 inhibitors, and enteroviral capsid binders—making regioisomeric identity a critical procurement specification.

Why Isoxazole-3-carboxamide Cannot Be Interchanged with Isoxazole-4-carboxamide or Oxazole-3-carboxamide Analogs


The position of the carboxamide substituent on the isoxazole ring (3- vs. 4-) is not a trivial structural variation—it dictates the metabolic fate of the N–O bond and thereby the toxicity profile of the resulting compounds [1]. In 5-methylisoxazole-4-carboxamide (leflunomide scaffold), the N–O bond undergoes metabolic cleavage to generate teriflunomide, a potent dihydroorotate dehydrogenase (DHODH) inhibitor associated with hepatotoxicity and teratogenicity [1]. In contrast, the 5-methylisoxazole-3-carboxamide scaffold (UTL-5 series) resists N–O bond scission and instead undergoes peptide bond hydrolysis, abolishing DHODH inhibition while preserving anti-inflammatory efficacy and converting liver toxicity into a hepatoprotective effect [1]. Furthermore, replacing the isoxazole oxygen with -NH (isomeric pyrazoles) or relocating the heteroatoms (oxazole-3-carboxamides) alters hydrogen-bonding capacity and target engagement geometry, as demonstrated for 2-aminooxazole vs. 2-aminothiazole isosteres in antitubercular programs [2]. Generic substitution between regioisomers or heterocyclic analogs therefore risks introducing unintended DHODH inhibition, hepatotoxicity, or target de-optimization.

Quantitative Differentiation Evidence for Isoxazole-3-carboxamide and Its Derivatives vs. Closest Structural Comparators


Metabolic N–O Bond Scission: 3-Carboxamide Scaffold Prevents DHODH-Dependent Hepatotoxicity Compared with 4-Carboxamide (Leflunomide) Scaffold

The 5-methylisoxazole-3-carboxamide scaffold (UTL-5 series) is metabolically differentiated from the 5-methylisoxazole-4-carboxamide scaffold (leflunomide/teriflunomide) by the bond cleaved during metabolism. Leflunomide undergoes N–O bond scission to produce teriflunomide, a DHODH inhibitor linked to liver toxicity and teratogenicity. In UTL-5b (5-methylisoxazole-3-carboxamide), the N–O bond is not cleaved; instead, the peptide bond is hydrolyzed [1]. UTL-5b and its metabolites do not inhibit DHODH in vitro, whereas leflunomide's active metabolite teriflunomide inhibits DHODH (IC₅₀ ~10 nM) [1]. UTL-5 compounds exhibit lower acute toxicity than leflunomide (LD₅₀ 100–250 mg/kg oral in rodents for leflunomide), and the hepatotoxic potential of leflunomide is converted to a liver-protective effect in UTL-5b/UTL-5g while retaining anti-inflammatory and anti-arthritic efficacy [1][2].

Drug metabolism Hepatotoxicity DHODH inhibition Scaffold engineering

Enterovirus Capsid Inhibition: Isoxazole-3-carboxamide Analog 11526092 Overcomes Pleconaril Resistance with Nanomolar Potency

The isoxazole-3-carboxamide analog 11526092 (3-(3-methyl-4-(3-(3-N,N-dimethylcarbamoyl-isoxazol-5-yl)propoxy)phenyl)-5-trifluoromethyl-1,2,4-oxadiazole) demonstrated potent inhibition of enteroviruses including strains resistant to the clinical capsid inhibitor pleconaril. Against EV-D68, 11526092 exhibited IC₅₀ = 58 nM. Critically, against the pleconaril-resistant Coxsackievirus B3-Woodruff strain, 11526092 retained IC₅₀ = 6–20 nM [1]. Against CVB5, 11526092 showed EC₅₀ = 1 nM. In vivo, 11526092 achieved a 3-log reduction in viremia and a statistically significant 1-log reduction in lung viral titer at day 5 in an EV-D68 mouse respiratory model, and a 3-log TCID₅₀ reduction in the pancreas in a CVB5 mouse model [1]. By contrast, pleconaril and vapendavir failed clinical advancement due to insufficient efficacy and emerging resistance [1].

Antiviral Enterovirus D68 Capsid inhibitor Pleconaril resistance

COX-2 Selective Inhibition: Isoxazole-carboxamide Derivatives Achieve Low Nanomolar IC₅₀ with 4–6-Fold COX-2 Selectivity

In a systematic evaluation of 17 isoxazole-carboxamide derivatives, compound A13 displayed the most potent COX inhibition with IC₅₀ values of 64 nM (COX-1) and 13 nM (COX-2), yielding a COX-2 selectivity ratio of 4.63 [1]. In an independent series, compound MYM1 achieved COX-1 IC₅₀ = 4.1 nM, and compound MYM4 exhibited COX-2 IC₅₀ in the 0.24–1.30 μM range with a selectivity index of ~4 [2]. These selectivity ratios are comparable to celecoxib (docking score –8.40 kcal/mol for MYM4 vs. celecoxib at COX-2), positioning the isoxazole-3-carboxamide scaffold as a viable non-sulfonamide COX-2 pharmacophore [2]. Importantly, MYM4 showed low cytotoxicity toward normal hepatic (LX-2, IC₅₀ 20.01 μM) and renal (Hek293t, IC₅₀ 216.97 μM) cell lines, safer than doxorubicin [2].

COX-2 inhibition Anti-inflammatory Selectivity index Isoxazole SAR

Antitubercular Activity with Innate Efflux Pump Evasion: Isoxazole-3-carboxamides Overcome Resistance Mechanisms Compared with Standard 2-Aminothiazoles

Substituted N-phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides demonstrated high inhibitory activity against both susceptible and resistant Mycobacterium tuberculosis strains. Compound 7a showed MIC₉₀ = 0.125–0.25 μg/mL (0.33–0.66 μM) and compound 8a exhibited MIC₉₀ = 0.06–0.125 μg/mL (0.16–0.32 μM) [1]. These compounds maintained good activity against resistant Mtb strains and were selective over other bacterial species and eukaryotic cells. Critically, the isoxazole-3-carboxamide series was not susceptible to innate efflux pump machinery, a major resistance mechanism that compromises many antitubercular chemotypes [1]. In the hit-to-lead expansion, modification of the 5-position of the isoxazole-3-carboxamide was identified as the pharmacophore, with structural modifications conferring maintained activity and avoidance of rapid metabolic clearance [2]. A separate series of 5-methylisoxazole-3-carboxamides yielded MIC values of 3.125 μM (compounds 10 and 14) and 6.25 μM (compounds 9 and 13) [3].

Antitubercular Mycobacterium tuberculosis Efflux pump evasion Drug resistance

TRPV1 Antagonism with Optimized Solubility: 4-Position Polar Substitution on Isoxazole-3-carboxamide Rescues Poorly Soluble Leads

A lead series of isoxazole-3-carboxamides exhibited poor aqueous solubility, limiting in vivo utility. Systematic optimization via substitution at the 4-position of the isoxazole ring with specific polar functionality achieved the requisite balance of potency and solubility [1]. Compound 8e demonstrated efficacy in a rat model of inflammatory pain following oral administration [1]. In a parallel series, the 4-chloro-N-cyclopentyl-5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxamide (CHEMBL1669550) displayed antagonist activity at human TRPV1 (IC₅₀ = 15 nM) in CHO cells [2]. Compounds 32 and 40 in the isoxazole-3-carboxamide series exhibited antihyperalgesic effects in the rat CFA Hargreaves assay and induced mechanism-based hyperthermia, confirming target engagement in vivo [3]. The starting leads in this series had IC₅₀ values <12 μM but poor solubility; optimized compounds achieved nanomolar potency with solubility suitable for oral dosing [1].

TRPV1 antagonist Pain Solubility optimization Oral bioavailability

Broad-Spectrum Fungicidal Activity: 3-Substituted Isoxazolecarboxamides Cover Five Agronomically Relevant Fungal Pathogens

A series of 3-substituted isoxazolecarboxamides, synthesized via 1,3-dipolar cycloaddition of nitrile oxides to α,β-unsaturated esters, were evaluated for fungicidal activity against five agronomically important fungal strains: Alternaria alternata, Botrytis cinerea, Rhizoctonia solani, Fusarium culmorum, and Phytophthora cactorum [1]. The 3-carboxamide regioisomer is the active pharmacophore; 4-carboxamide and 5-carboxamide regioisomers showed distinctly different activity spectra [1][2]. Enantioselectively synthesized isoxazolecarboxamides further demonstrated stereochemistry-dependent activity, indicating that the 3-carboxamide position is permissive for chiral resolution during lead optimization [2]. Some compounds in this series exhibited high fungicidal potency, with individual compound-level ED₅₀ values confirming the scaffold's potential for agricultural fungicide development [1].

Fungicide Crop protection Phytophthora Botrytis Rhizoctonia

High-Impact Application Scenarios for Isoxazole-3-carboxamide (CAS 29065-91-6) Based on Quantitative Differentiation Evidence


Drug Discovery: Anti-inflammatory Agent Development Avoiding DHODH-Mediated Hepatotoxicity

For medicinal chemistry programs targeting rheumatoid arthritis or inflammatory conditions where leflunomide's hepatotoxicity is a concern, the 5-methylisoxazole-3-carboxamide scaffold (derived from isoxazole-3-carboxamide) provides a direct solution. Unlike the 4-carboxamide regioisomer (leflunomide), the 3-carboxamide scaffold resists N–O bond metabolic cleavage, abolishes DHODH inhibition, and converts hepatotoxicity to hepatoprotection while retaining anti-inflammatory and anti-arthritic efficacy [1]. Procurement of CAS 29065-91-6 as the starting building block ensures the correct regioisomer for this differentiated safety profile.

Antiviral Discovery: Picornavirus Capsid Inhibitors Overcoming Pleconaril Resistance

The isoxazole-3-carboxamide chemotype delivers nanomolar potency against pleconaril-resistant enteroviruses (CVB3-Woodruff IC₅₀ 6–20 nM) and CVB5 (EC₅₀ 1 nM) with in vivo efficacy demonstrated by 3-log reductions in viral load [2]. Medicinal chemistry groups pursuing EV-D68 or coxsackievirus B therapeutics should prioritize isoxazole-3-carboxamide-based scaffolds over non-isoxazole capsid binders (e.g., pleconaril, vapendavir) that have failed clinically due to resistance emergence. The parent compound CAS 29065-91-6 is the core intermediate for constructing the 5-substituted analogs required for this activity.

Antitubercular Lead Optimization: Scaffolds with Innate Efflux Pump Evasion

The isoxazole-3-carboxamide scaffold confers intrinsic resistance to mycobacterial efflux pumps, a property demonstrated by compounds 7a and 8a (MIC₉₀ 0.06–0.25 μg/mL) that maintain activity against resistant Mtb strains [3]. This efflux evasion property is rare among antitubercular chemotypes and reduces the risk of resistance-driven attrition. Procurement of CAS 29065-91-6 enables SAR exploration at the 5-position, which has been identified as the pharmacophore-critical site for antitubercular activity [4].

Agrochemical Fungicide Discovery: Broad-Spectrum Crop Protection Scaffold

3-Substituted isoxazolecarboxamides exhibit fungicidal activity across five major crop pathogen genera (Alternaria, Botrytis, Rhizoctonia, Fusarium, Phytophthora), covering Ascomycetes, Basidiomycetes, and Oomycetes [5]. This broad-spectrum coverage, combined with a mode of action distinct from triazole (ergosterol inhibition) and strobilurin (respiration inhibition) fungicides, makes the isoxazole-3-carboxamide scaffold valuable for resistance-management strategies. Enantioselective synthesis further enables chiral differentiation of activity [6]. CAS 29065-91-6 serves as the key intermediate for library synthesis via 1,3-dipolar cycloaddition.

Quote Request

Request a Quote for Isoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.